molecular formula C17H15ClN4S B12022175 3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine CAS No. 578698-78-9

3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12022175
CAS No.: 578698-78-9
M. Wt: 342.8 g/mol
InChI Key: IMALNBUQZZSNJU-VMPITWQZSA-N
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Description

3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-chlorophenylhydrazine with cinnamyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine
  • 3-(3-Chlorophenyl)-5-(phenylthio)-4H-1,2,4-triazol-4-amine
  • 3-(3-Chlorophenyl)-5-(benzylthio)-4H-1,2,4-triazol-4-amine

Uniqueness

Compared to similar compounds, 3-(3-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is unique due to the presence of the cinnamylthio group, which may enhance its biological activity and specificity. The cinnamylthio group can also influence the compound’s solubility and stability, making it a valuable candidate for further research and development.

Properties

CAS No.

578698-78-9

Molecular Formula

C17H15ClN4S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H15ClN4S/c18-15-10-4-9-14(12-15)16-20-21-17(22(16)19)23-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11,19H2/b8-5+

InChI Key

IMALNBUQZZSNJU-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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